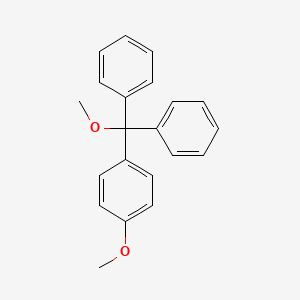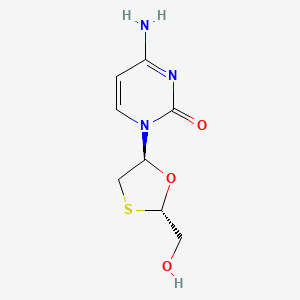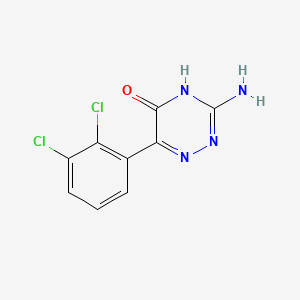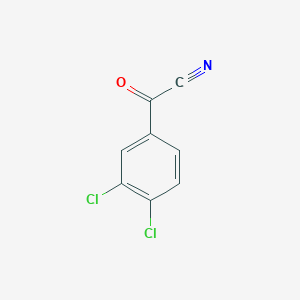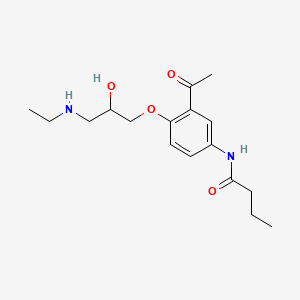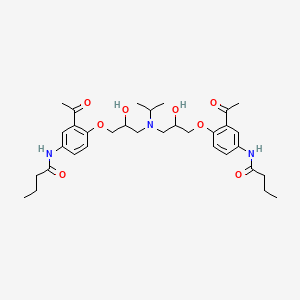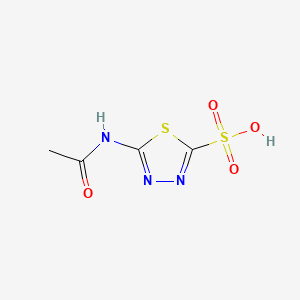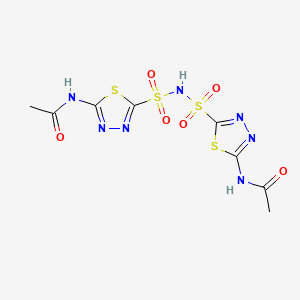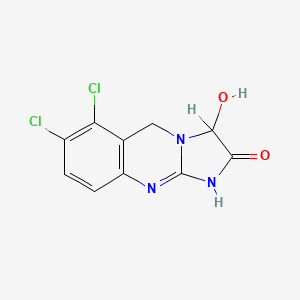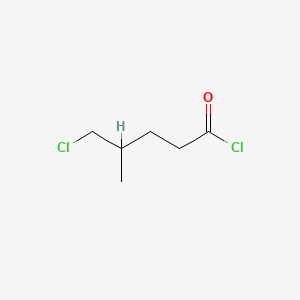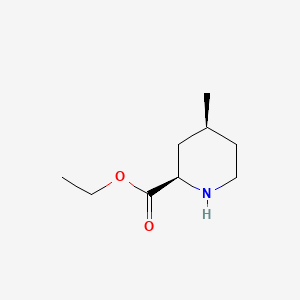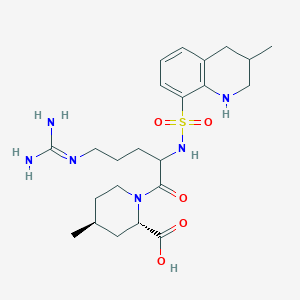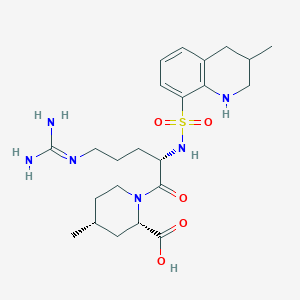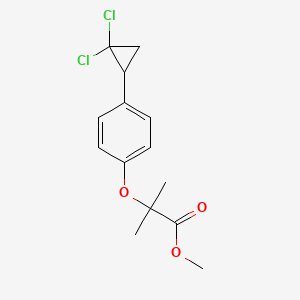
Ciprofibrate Impurity D
概要
説明
Molecular Structure Analysis
Ciprofibrate Impurity D has a molecular formula of C14H16Cl2O3 and a molecular weight of 303.18 . Its IUPAC name is methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate .Physical And Chemical Properties Analysis
Ciprofibrate Impurity D is a synthetic compound with a molecular weight of 303.18 and a molecular formula of C14H16Cl2O3 . Further physical and chemical properties specific to Ciprofibrate Impurity D are not provided in the search results.科学的研究の応用
Ciprofibrate and Its Impurities
Ciprofibrate is a highly lipophilic and poorly water-soluble drug, typically used for dyslipidemia treatment . Ciprofibrate Impurity D is one of the impurities of Ciprofibrate .
Use in Pharmacopoeia
Ciprofibrate, including its impurities, is used as a reference standard for laboratory tests as prescribed in the European Pharmacopoeia . The reference standard is established for use with the monograph(s): 2013 .
Analytical Information
The analytical information related to its intended use includes chromatogram(s)/spectrum . The uncertainty of the assigned value is not stated since it is considered to be negligible in relation to the defined limits of the method-specific assays for which the reference standard is used .
Instructions for Use
The container should not be opened until required for use. Allow the closed container to equilibrate at ambient temperature before opening to avoid uptake of moisture. Use “as is”. Do not dry/desiccate before use .
Storage Conditions
In the original container at +5°C ± 3°C, protected from light .
Quality Control in Pharmaceutical Production
Summary of Application
Ciprofibrate Impurity D is used as a reference standard in the quality control process of Ciprofibrate production . It helps ensure that the medications containing Ciprofibrate are safe and effective for patients .
Methods of Application
The quality control process involves comparing the impurity profile of the produced Ciprofibrate with the reference standards, including Ciprofibrate Impurity D . This is typically done using techniques like liquid chromatography .
Results or Outcomes
The use of Ciprofibrate Impurity D in quality control processes helps to ensure the consistency and safety of Ciprofibrate products .
Research and Development
Summary of Application
Ciprofibrate Impurity D can be used in research and development to study its effects and behavior in various conditions .
Methods of Application
This could involve conducting laboratory experiments to understand the stability of Ciprofibrate Impurity D under different conditions, its interactions with other substances, and its potential effects on biological systems .
Results or Outcomes
The outcomes of such research could contribute to the development of safer and more effective pharmaceutical products .
Safety And Hazards
特性
IUPAC Name |
methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMIJFOKKANKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ciprofibrate Impurity D | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

